REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5](=[O:20])[C:6]1[CH:11]=[CH:10][C:9]([O:12]C(=O)C)=[CH:8][C:7]=1[O:16][CH:17]([CH3:19])[CH3:18].Cl>C1COCC1.CO.O>[CH3:3][O:4][C:5](=[O:20])[C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[O:16][CH:17]([CH3:18])[CH3:19] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for three days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Reaction solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
resulting residue
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
CUSTOM
|
Details
|
Collected precipitate
|
Type
|
WASH
|
Details
|
washed with water and hexane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)O)OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 115% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |